molecular formula C13H15NO2 B13295741 Racemic-(2S,6R)-1,2,3,4,5,6-Hexahydro-2,6-Methanobenzo[B]Azocine-11-CarboxylicAcid

Racemic-(2S,6R)-1,2,3,4,5,6-Hexahydro-2,6-Methanobenzo[B]Azocine-11-CarboxylicAcid

Cat. No.: B13295741
M. Wt: 217.26 g/mol
InChI Key: YMEAOEVSZUNFGF-BVAQLPTGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Racemic-(2S,6R)-1,2,3,4,5,6-Hexahydro-2,6-Methanobenzo[B]Azocine-11-Carboxylic Acid is a chiral compound that exists as a racemic mixture, meaning it contains equal amounts of two enantiomers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Racemic-(2S,6R)-1,2,3,4,5,6-Hexahydro-2,6-Methanobenzo[B]Azocine-11-Carboxylic Acid typically involves multiple steps, including the formation of the azocine ring and subsequent functionalization. Common synthetic routes may include:

    Cyclization Reactions: Formation of the azocine ring through intramolecular cyclization.

    Functional Group Transformations: Introduction of the carboxylic acid group through oxidation or other functional group transformations.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Racemic-(2S,6R)-1,2,3,4,5,6-Hexahydro-2,6-Methanobenzo[B]Azocine-11-Carboxylic Acid can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products

The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Racemic-(2S,6R)-1,2,3,4,5,6-Hexahydro-2,6-Methanobenzo[B]Azocine-11-Carboxylic Acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Racemic-(2S,6R)-1,2,3,4,5,6-Hexahydro-2,6-Methanobenzo[B]Azocine-11-Carboxylic Acid involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Racemic-(2S,6R)-1,2,3,4,5,6-Hexahydro-2,6-Methanobenzo[B]Azocine-11-Carboxylic Acid include other chiral azocine derivatives and related bicyclic compounds.

Uniqueness

What sets Racemic-(2S,6R)-1,2,3,4,5,6-Hexahydro-2,6-Methanobenzo[B]Azocine-11-Carboxylic Acid apart is its specific stereochemistry and functional groups, which confer unique chemical and biological properties. Its racemic nature also allows for the study of enantiomeric effects and the development of enantioselective synthesis methods.

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

(1S,9S)-8-azatricyclo[7.3.1.02,7]trideca-2,4,6-triene-13-carboxylic acid

InChI

InChI=1S/C13H15NO2/c15-13(16)12-9-5-3-7-11(12)14-10-6-2-1-4-8(9)10/h1-2,4,6,9,11-12,14H,3,5,7H2,(H,15,16)/t9-,11+,12?/m1/s1

InChI Key

YMEAOEVSZUNFGF-BVAQLPTGSA-N

Isomeric SMILES

C1C[C@H]2C([C@H](C1)NC3=CC=CC=C23)C(=O)O

Canonical SMILES

C1CC2C(C(C1)NC3=CC=CC=C23)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.